molecular formula C23H23F2N5O B3413674 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946258-14-6

2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No. B3413674
CAS RN: 946258-14-6
M. Wt: 423.5 g/mol
InChI Key: BFTOPSSJOTVAMB-UHFFFAOYSA-N
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Description

The compound “2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine” is a piperazine-based derivative . Piperazine derivatives are known to be used in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of 2- (4- (2-chloroacetyl) piperazin-1-yl)-N- (2- (4-chlorophenyl)-4-oxoquinazolin-3 (4H)-yl)acetamide derivatives involved confirming their chemical structures by physicochemical and spectral characteristics .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various methods such as 1H NMR, 13C NMR, and LC/MS analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 2-thiouracil with substituted benzyl derivative to afford S-benzylated products .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the compound 2-((2-((4-Chlorobenzyl)thio)-6-methylpyrimidin-4-yl)oxy)-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)ethan-1-one was characterized by its melting point (135–138 °C) and yield (88%) .

Scientific Research Applications

Anti-Tubercular Agents

This compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Fungicidal Activities

The compound exhibits excellent fungicidal activities . It has been synthesized by reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, and its structure was characterized with X-ray crystallographic, NMR, MS and IR techniques .

Nonlinear Optical Material

The compound has been synthesized and characterized as a promising nonlinear optical material . The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10 −22 m 2 V −2, higher than those obtained from a few similar types of molecule .

Insecticides

The compound has been used in the optimization of the structure of 2,6-difluorobenzoylurea compounds to solve the problems of high toxicity, high residue and low activity of traditional insecticides .

Alzheimer’s Disease Inhibitors

Although not directly related to the compound, similar structures have been synthesized as potential inhibitors against Alzheimer’s disease .

Crystal Structure Studies

The compound has been used in crystal structure studies . The crystal structure of dimethyl 4,4′-[10,20-bis(2,6-difluorophenyl)porphyrin-5,15-diyl]dibenzoate chloroform solvate, C50H32Cl6F4N4O4 has been studied .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and the results indicated that the compounds are nontoxic to human cells .

Future Directions

The future directions for research on similar compounds could involve further development of the molecular interactions of the derivatised conjugates in docking studies . Additionally, new molecular hybrids of norfloxacin were synthesized and assessed for their direct antimicrobial potential, as well as their anti-biofilm activity .

properties

IUPAC Name

(2,6-difluorophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5O/c1-15-6-8-17(9-7-15)27-20-14-16(2)26-23(28-20)30-12-10-29(11-13-30)22(31)21-18(24)4-3-5-19(21)25/h3-9,14H,10-13H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTOPSSJOTVAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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